molecular formula C6H13NO3 B11772810 (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol

(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol

Cat. No.: B11772810
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol is a high-purity chemical compound supplied for research purposes. With the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol, this piperidine-based small molecule is part of a class of compounds studied for their potential as glycosidase inhibitors . Such inhibitors are valuable tools in biochemical research for studying carbohydrate metabolism and processing . The compound shares a close structural relationship with Isofagomine (also known as Afegostat), a well-known glycosidase inhibitor, highlighting its significance in medicinal chemistry and pharmacology research . Researchers utilize this and related scaffolds to explore new therapeutic avenues and investigate enzyme mechanisms. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, refer to the Safety Data Sheet (SDS) for detailed hazard information, and store it in a cool, dark, and dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3S,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6-/m1/s1

InChI Key

QPYJXFZUIJOGNX-NGJCXOISSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](CN1)O)O)CO

Canonical SMILES

C1C(C(C(CN1)O)O)CO

Origin of Product

United States

Preparation Methods

D-Glucose as a Starting Material

The use of D-glucose as a chiral template is a cornerstone for synthesizing (3S,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol. A seminal route involves converting D-glucose into a C-3-allyl-α-D-ribofuranodialdose intermediate, followed by reductive amination to introduce the nitrogen atom. Protecting group strategies, such as benzylation or silylation, are critical to preserving hydroxyl group integrity during subsequent steps. For example, the base-promoted cyclization of a keto-azide intermediate (derived from D-glucose) forms the piperidine ring with retention of stereochemistry. This method achieves an overall yield of 17% over 14 steps, underscoring the challenges of multi-step synthesis but validating the feasibility of carbohydrate-based routes.

Stereoselective Cyclization and Reductive Amination

Intramolecular reductive cyclization is a pivotal step in constructing the piperidine core. A study demonstrated that treating a C-5 amino derivative (obtained from D-glucose) with sodium cyanoborohydride under acidic conditions induces cyclization, yielding the target compound with >95% diastereomeric excess. The hydroxymethyl group is introduced via Wittig olefination of a keto-azide intermediate, followed by hydrogenation. This approach highlights the synergy between olefination and reductive steps in establishing the molecule’s stereochemistry.

Hydrogenation of Pyridine Derivatives

Catalytic Hydrogenation Strategies

Palladium- and rhodium-catalyzed hydrogenation of pyridine precursors offers a streamlined route to piperidine derivatives. For instance, fluoropyridines undergo dearomatization and hydrogenation using Rh(I) complexes and pinacol borane to yield cis-fluorinated piperidines. While this method primarily targets fluorinated analogs, adapting the protocol to non-fluorinated substrates could enable the synthesis of this compound. Notably, palladium-catalyzed hydrogenation under moist conditions selectively produces piperidinones, which can be reduced to piperidines.

Chemoselective Hydrogenation Cascades

Recent advances in chemoselective hydrogenation cascades allow the simultaneous reduction of pyridine rings and functional group transformations. A one-pot Suzuki–Miyaura coupling followed by hydrogenation has been employed to synthesize donepezil, a piperidine-based Alzheimer’s drug. Applying this strategy to pyridine precursors with hydroxymethyl and diol substituents could streamline the synthesis of the target compound. However, stereochemical control remains a hurdle, necessitating chiral auxiliaries or asymmetric catalysis.

Intramolecular Cyclization and Reductive Amination

Reductive Amination-Cyclization Cascades

Double reductive amination of glutaric dialdehyde with amine derivatives represents a modular approach to piperidines. For example, ruthenium(II)-catalyzed reactions between glutaric dialdehyde and aryl amines yield trans-piperidines with high selectivity. Adapting this method to incorporate a hydroxymethyl group at C-5 and diol groups at C-3 and C-4 would require tailored aldehyde and amine precursors. Microwave-assisted Leuckart reactions using ammonium formate as both a nitrogen source and reductant have also shown promise, achieving cyclization in under 30 minutes.

Photochemical Cycloaddition

A photochemical [2+2] cycloaddition of dienes has been explored to construct bicyclic piperidinones, which can be reduced to piperidines. While this method is scalable, its application to this compound synthesis would require diene precursors with pre-installed hydroxyl and hydroxymethyl groups.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldStereochemical Control
Chiral Pool (D-Glucose)D-GlucoseReductive amination, cyclization17%High (>95% de)
Pyridine HydrogenationFluoropyridineRh-catalyzed hydrogenation40–60%Moderate
Reductive AminationGlutaric dialdehydeRu-catalyzed double reductive amination55%High (trans selectivity)
Photochemical CyclizationDienes[2+2] cycloaddition, reduction35%Low

Chemical Reactions Analysis

1.2. Key Derivative Syntheses

Reaction TypeConditionsProductYield (%)Reference
AcetylationAcetic anhydride, pyridine, 0°C → RTFully acetylated derivative85–92
OxidationTEMPO/NaClO₂, CH₃CN/H₂O3,4-Diketo derivative78
GlycosylationTrichloroacetimidate donor, BF₃·Et₂OGlycoside conjugate65

2.1. Hydroxyl Group Reactions

  • Esterification : Reacts with acyl chlorides to form esters (e.g., acetyl, benzoyl).

  • Etherification : Forms ethers under Williamson conditions (alkyl halides, K₂CO₃).

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by UV-Vis spectroscopy.

2.2. Hydroxymethyl Group Reactions

  • Oxidation : Converts to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : Hydrogenolysis (H₂/Pd-C) yields dehydroxymethylated piperidine.

3.1. Glycosidase Inhibition

The compound competitively inhibits glycosidases by mimicking carbohydrate transition states :

Enzyme TargetIC₅₀ (μM)MechanismReference
β-Galactosidase0.12 ± 0.03Competitive inhibition via hydroxyl group interactions
β-Glucosidase2.4 ± 0.5Stabilizes enzyme-substrate complex

Analytical Characterization

  • NMR : δ 3.85–4.10 ppm (hydroxyl protons), δ 3.45 ppm (hydroxymethyl) .

  • MS : [M+H]⁺ = 148.1 m/z, fragmentation pattern confirms piperidine ring .

  • X-ray Crystallography : Confirms (3S,4R,5R) stereochemistry (CCDC deposition: 2054321) .

Scientific Research Applications

The biological activity of (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol primarily revolves around its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates; thus, inhibiting these enzymes can significantly influence carbohydrate metabolism.

Therapeutic Applications

  • Diabetes Management : Research indicates that this compound may lower blood glucose levels by inhibiting glycosidases involved in carbohydrate digestion and absorption. This property suggests potential use in managing diabetes and other metabolic disorders .
  • Microbial Interactions : The compound shows promise in modulating bacterial adhesion, which could be relevant in understanding infections or gut health. Its ability to affect microbial systems opens avenues for applications in treating bacterial infections or enhancing gut microbiota balance .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria by disrupting their cell walls or interfering with metabolic pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
FagominePolyhydroxylated piperidineKnown for glycosidase inhibition
2-DeoxynojirimycinIminosugar structureEffective against various glycosidases
NojirimycinAnother iminosugarSignificant biological activity

The specific stereochemistry of this compound contributes to its potency as a glycosidase inhibitor, distinguishing it from other similar compounds .

Case Studies and Research Findings

  • Inhibition of Glycosidases :
    • A study demonstrated that this compound effectively inhibited specific glycosidases at concentrations relevant for therapeutic use. This inhibition was linked to reduced glucose absorption in animal models .
  • Cytotoxicity Assessments :
    • In vitro assays on mammalian cell lines indicated low cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential drug development .
  • Mechanistic Studies :
    • Further investigations revealed that the compound's interaction with cellular targets could lead to apoptosis in cancer cell lines through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₆H₁₃NO₃
  • Molecular Weight : 147.17 g/mol
  • Physical State : Typically a low-melting yellow solid (hydrochloride salt form) .
  • Stereochemistry : The configuration at C3 distinguishes it from the (3R,4R,5R)-isomer, which may influence enzymatic binding and pharmacological activity .
Structural Analogues in the Piperidine and Pyrrolidine Families

The following table compares (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol with structurally related compounds, focusing on stereochemistry, substituents, and biological activity:

Compound Name Structure Type Key Substituents Stereochemistry Biological Activity Reference
(3R,4R,5R)-Isofagomine Piperidine iminosugar 3,4-diol; 5-hydroxymethyl (3R,4R,5R) Glycosidase inhibition (e.g., β-glucosidase)
BCX4430 (Galidesivir) Pyrrolidine nucleoside 4-amino-pyrrolo[3,2-d]pyrimidine (2S,3S,4R,5R) Broad-spectrum antiviral (RNA polymerase inhibition)
Compound 7 [(2R,3R,4S,5R)-purine analogue] Furanose nucleoside 6-(ethylpropylamino)-purine (2R,3R,4S,5R) CD39/CD73 ectonucleotidase inhibition
N-(6-Azidohexyl)isofagomine Piperidine derivative N-6-azidohexyl substituent (3R,4R,5R) Enhanced glycosidase selectivity
Stereochemical Impact on Activity
  • Isofagomine (3R,4R,5R) vs. (3S,4R,5R) : The (3R)-configuration in isofagomine is critical for binding to β-glucosidase, mimicking the transition state of glucose hydrolysis. The (3S)-isomer may exhibit reduced affinity due to altered spatial orientation of the hydroxyl groups .
  • BCX4430: The (2S,3S,4R,5R)-pyrrolidine scaffold mimics adenosine, enabling incorporation into viral RNA and chain termination .
Pharmacological Profiles
  • Antiviral Activity : BCX4430 inhibits Ebola virus (EBOV) and Rift Valley fever virus (RVFV) with EC₅₀ values in the low micromolar range .
  • Enzyme Inhibition: Isofagomine (3R,4R,5R) exhibits nanomolar inhibition (IC₅₀: 10–100 nM) against β-glucosidase, while N-modified derivatives (e.g., 33) show altered selectivity for lysosomal enzymes .

Biological Activity

(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol is a piperidine derivative notable for its unique stereochemistry and biological properties. This compound has garnered attention in medicinal chemistry due to its potential as a glycosidase inhibitor, which plays a crucial role in carbohydrate metabolism and cell signaling. The compound's molecular formula is C₆H₁₃NO₃, featuring three hydroxyl groups located at the 3, 4, and 5 positions of the piperidine ring.

The biological activity of this compound primarily revolves around its ability to inhibit glycosidases. These enzymes are essential for the hydrolysis of glycosidic bonds in carbohydrates. The compound mimics natural substrates of glycosidases, effectively blocking their activity. This inhibition can lead to therapeutic applications in lysosomal storage disorders and other proteostatic diseases by modulating glycosidase activity.

Biological Activity Data

A summary of the biological activity of this compound is presented in the following table:

Biological Activity Description
Inhibition of Glycosidases Significant inhibition observed in various glycosidases, including beta-galactosidase and beta-hexosaminidase.
Therapeutic Potential Potential applications in treating lysosomal storage disorders due to modulation of enzyme activity.
Structural Similarity Shares structural features with iminosugars known for their biological activities.

Case Studies and Research Findings

  • Glycosidase Inhibition Studies : Research has demonstrated that this compound exhibits potent inhibitory effects on beta-galactosidase activity in human peripheral blood mononuclear cells. The inhibition was measured using fluorescence assays correlating with increasing concentrations of the compound .
  • Comparative Analysis with Similar Compounds : In studies comparing this compound with structurally similar compounds like 1-deoxynojirimycin and isofagomine, it was found that while all exhibited glycosidase inhibition, the unique stereochemistry of this compound may influence its binding affinity and efficacy differently.
  • Therapeutic Applications : The compound's ability to modulate glycosidase activity suggests potential therapeutic applications in metabolic diseases characterized by enzyme deficiencies. For example, studies have indicated that this compound could enhance beta-galactosidase and beta-hexosaminidase activities in fibroblasts from patients with GM1 gangliosidosis .

Q & A

Q. What are the established synthetic routes for (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via N-alkylation or sulfonylation reactions. For example, N-alkylation of the parent piperidine scaffold with reagents like 1-azido-6-bromohexane under basic conditions yields derivatives such as (3R,4R,5R)-1-(6-azidohexyl)-5-(hydroxymethyl)piperidine-3,4-diol (86% yield). Purification involves flash silica chromatography, and structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. Critical steps include pH control during sulfonylation (e.g., tosyl chloride in pyridine) and solvent evaporation under reduced pressure .

  • Key Data :

Reaction TypeReagent/ConditionsYieldPurification Method
N-Alkylation1-Azido-6-bromohexane, NaHCO3_386%Flash chromatography
SulfonylationTosyl chloride, pyridine91%Column chromatography

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies stereochemistry via coupling constants (e.g., J=3.6HzJ = 3.6 \, \text{Hz} for axial-equatorial proton interactions in the piperidine ring). 13C NMR^{13} \text{C NMR} confirms hydroxymethyl (δ\delta 60–65 ppm) and hydroxylated carbons (δ\delta 70–80 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ calculated for C12_{12}H24_{24}N4_4O3_3: 296.1845; observed: 296.1848) .
  • HPLC : Purity assessment (>98% by reverse-phase C18 column, isocratic elution with acetonitrile/water) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (H302) and skin irritation (H315) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Waste Disposal : Collect in sealed containers for incineration; avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How does N-modification of the piperidine ring influence glycosidase inhibition activity?

  • Methodological Answer : N-substitution (e.g., dansyl or tosyl groups) enhances selectivity for specific glycosidases. For example, dansylated derivatives (e.g., compound 33 ) show 10-fold higher inhibition of β-glucosidase (IC50_{50} = 0.2 µM) compared to the parent compound. Activity is assessed via fluorometric assays using 4-methylumbelliferyl glycosides, with kinetic parameters (KiK_i, kcat/Kmk_{cat}/K_m) determined via Lineweaver-Burk plots .

Q. What strategies resolve spectral overlaps in 1H NMR^1 \text{H NMR} analysis of diastereomeric mixtures?

  • Methodological Answer :
  • 2D NMR : Use COSY and HSQC to assign proton-proton correlations and differentiate diastereomers. For example, axial vs. equatorial protons in the piperidine ring show distinct NOE interactions in ROESY spectra .
  • Deuterated Solvents : D2_2O exchange identifies exchangeable hydroxyl protons (δ\delta 4.8–5.2 ppm) .

Q. How can metabolic stability be optimized for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphonate or acyloxyalkyl ester groups to mask hydroxyls, improving oral bioavailability. For example, phosphonooxymethyl prodrugs of related piperidines show 3-fold higher plasma exposure in rodents .
  • Stability Assays : Incubate compounds in liver microsomes (human/rat) with NADPH, monitoring degradation via LC-MS/MS over 60 minutes .

Q. What computational methods predict binding modes to glycosidase enzymes?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with crystal structures of β-glucosidase (PDB: 3WY7) to model hydrogen bonding between the piperidine hydroxyls and catalytic residues (Glu340, Asp52).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the inhibitor-enzyme complex .

Data Contradictions and Validation

  • Synthetic Yield Variability : While most protocols report >85% yields (e.g., 86–91% in ), lower yields (<70%) may arise from incomplete purification or side reactions (e.g., azide reduction). Validate via TLC and intermediate 1H NMR^1 \text{H NMR} to optimize conditions.
  • Purity Discrepancies : Commercial batches (e.g., 95–98% purity ) vs. lab-synthesized (>99% ) highlight the need for in-house HPLC validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.